molecular formula C8H10N2O B11981741 1-(2-Aminophenyl)ethan-1-one oxime

1-(2-Aminophenyl)ethan-1-one oxime

Cat. No.: B11981741
M. Wt: 150.18 g/mol
InChI Key: WRMSBMAMUDEZIW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)ethan-1-one oxime is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is a derivative of 2-aminoacetophenone, where the ketone group has been converted to an oxime

Preparation Methods

1-(2-Aminophenyl)ethan-1-one oxime can be synthesized through the reaction of 2-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving 2-aminoacetophenone in a mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The mixture is then heated to around 60°C for one hour, after which the product is isolated through extraction and crystallization .

Synthetic Route:

  • Dissolve 2-aminoacetophenone in a mixture of water and ethanol.
  • Add hydroxylamine hydrochloride and sodium hydroxide.
  • Heat the mixture to 60°C for one hour.
  • Isolate the product through extraction and crystallization.

Chemical Reactions Analysis

1-(2-Aminophenyl)ethan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products:

  • Nitroso derivatives from oxidation.
  • Original ketone from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

1-(2-Aminophenyl)ethan-1-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)ethan-1-one oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)ethan-1-one oxime can be compared with other similar compounds, such as:

    2-Aminoacetophenone: The parent compound, which lacks the oxime group.

    1-(3-Aminophenyl)ethan-1-one oxime: A positional isomer with the amino group in the meta position.

    1-(4-Aminophenyl)ethan-1-one oxime: Another positional isomer with the amino group in the para position.

Uniqueness:

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3/b10-6+

InChI Key

WRMSBMAMUDEZIW-UXBLZVDNSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1N

Canonical SMILES

CC(=NO)C1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.